molecular formula C16H38N2O6P2 B14013135 1,2-Bis(dibutoxyphosphoryl)hydrazine CAS No. 4133-70-4

1,2-Bis(dibutoxyphosphoryl)hydrazine

Cat. No.: B14013135
CAS No.: 4133-70-4
M. Wt: 416.43 g/mol
InChI Key: WEVSPVFDFAXDHY-UHFFFAOYSA-N
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Description

1,2-Bis(dibutoxyphosphoryl)hydrazine is an organophosphorus compound featuring a central hydrazine core flanked by two dialkylphosphoryl groups. This structure places it in a class of chemicals known for their utility as versatile building blocks and ligands in synthetic and coordination chemistry. While specific literature on the dibutoxy variant is limited, its close structural analog, 1,2-bis(diethoxyphosphoryl)hydrazine, is documented in synthetic routes, indicating its role in chemical synthesis . Compounds with a similar bis(phosphoryl)hydrazine backbone are known to adopt specific molecular conformations, such as the gauche conformation around the hydrazine N-N bond, which can influence their coordinating properties . The primary research value of 1,2-Bis(dibutoxyphosphoryl)hydrazine lies in its potential applications. It can serve as a key precursor for the development of novel ligands, which can form complexes with various metal centers for catalytic or material science applications . Furthermore, the reactive hydrazine moiety makes it a suitable intermediate for constructing more complex nitrogen- and phosphorus-containing heterocycles . The butoxy chains may enhance the compound's solubility in organic solvents compared to shorter-chain analogs, facilitating its use in homogeneous reaction conditions. Researchers in the field of organometallic chemistry and synthetic methodology may find this reagent particularly valuable for exploring new reaction pathways and designing functional molecules. This product is intended for research and further chemical synthesis in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

4133-70-4

Molecular Formula

C16H38N2O6P2

Molecular Weight

416.43 g/mol

IUPAC Name

1,2-bis(dibutoxyphosphoryl)hydrazine

InChI

InChI=1S/C16H38N2O6P2/c1-5-9-13-21-25(19,22-14-10-6-2)17-18-26(20,23-15-11-7-3)24-16-12-8-4/h5-16H2,1-4H3,(H,17,19)(H,18,20)

InChI Key

WEVSPVFDFAXDHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NNP(=O)(OCCCC)OCCCC)OCCCC

Origin of Product

United States

Synthetic Methodologies for 1,2 Bis Dibutoxyphosphoryl Hydrazine and Analogues

Direct Phosphorylation Routes

Direct phosphorylation stands as a primary and straightforward method for the synthesis of 1,2-bis(dibutoxyphosphoryl)hydrazine. This approach hinges on the reaction of a hydrazine (B178648) source with a suitable phosphorylating agent.

Reaction of Hydrazine with Phosphoryl Halides

The most common direct phosphorylation method involves the reaction of hydrazine or its hydrate (B1144303) with a dialkyl phosphoryl halide, such as dibutoxyphosphoryl chloride. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic phosphorus atom of the phosphoryl chloride, leading to the displacement of the chloride and the formation of a P-N bond. To achieve the desired 1,2-disubstituted product, the stoichiometry of the reactants is crucial. Typically, a molar ratio of at least two equivalents of the phosphoryl halide to one equivalent of hydrazine is employed.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction. The choice of base is critical to prevent unwanted side reactions and to drive the reaction to completion. Common bases include tertiary amines such as triethylamine (B128534) or pyridine.

An analogous reaction has been reported for the synthesis of phosphoryl tri-hydrazine, where phosphorus oxychloride is reacted with hydrazine hydrate. This demonstrates the feasibility of direct phosphorylation of hydrazine, although with a more reactive phosphorylating agent. Similarly, O,O-Diethyl chlorophosphate has been successfully reacted with 1,4-phthalazine-bis(hydrazones) in the presence of pyridine, further supporting the general applicability of this synthetic strategy to hydrazine derivatives.

Table 1: Reactants and Conditions for Direct Phosphorylation

Reactant 1Reactant 2BaseTypical Solvent
Hydrazine HydrateDibutoxyphosphoryl ChlorideTriethylamine/PyridineDichloromethane, Toluene
HydrazineDiethyl ChlorophosphatePyridineMethanol
Hydrazine HydratePhosphorus OxychlorideNot specifiedNot specified

Controlled Reaction Conditions and Solvent Effects

The success of the direct phosphorylation of hydrazine to yield the 1,2-bis(dibutoxyphosphoryl) derivative is highly dependent on the careful control of reaction conditions. The reaction is typically exothermic, and temperature control is essential to minimize the formation of byproducts and prevent the decomposition of the desired product. The reaction is often initiated at a low temperature (e.g., 0 °C) with subsequent gradual warming to room temperature or gentle heating to ensure complete reaction.

The choice of solvent plays a significant role in the reaction outcome. Aprotic solvents of varying polarity, such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene, are commonly used. The solvent should be inert to the reactants and capable of dissolving the starting materials to a reasonable extent. The polarity of the solvent can influence the reaction rate and the solubility of the hydrochloride salt of the base, which can affect the ease of product isolation. For instance, in less polar solvents, the salt may precipitate, helping to drive the reaction forward.

The order of addition of the reactants can also be a critical parameter. Often, the phosphoryl halide is added dropwise to a solution of hydrazine and the base to maintain a low concentration of the reactive phosphorylating agent, thereby minimizing the potential for side reactions such as the formation of over-phosphorylated products or other undesired species.

Hydrolysis-Condensation Pathways

An alternative, though less direct, approach to the synthesis of 1,2-bis(dibutoxyphosphoryl)hydrazine involves a two-step process: the hydrolysis of a suitable phosphonate (B1237965) precursor followed by a condensation reaction with hydrazine.

Hydrolysis of Phosphonate Precursors

The first step in this pathway is the hydrolysis of a dibutyl phosphonate to the corresponding phosphonic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, can effectively cleave the ester groups to yield the phosphonic acid. However, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups.

Alternatively, partial dealkylation of phosphonate esters can be achieved using reagents like hydrazine hydrate itself, which has been shown to yield alkyl alkylphosphonates. While this specific reaction does not lead directly to the required phosphonic acid for subsequent condensation, it highlights the reactivity of phosphonate esters with hydrazine.

Table 2: Conditions for Hydrolysis of Dialkyl Phosphonates

Starting MaterialReagentConditionsProduct
Dialkyl PhosphonateConcentrated HClRefluxPhosphonic Acid
Dialkyl PhosphonateHydrazine HydrateSolvent-free, ambientAlkyl Alkylphosphonate

Subsequent Condensation with Hydrazine

Following the formation of the phosphonic acid, the second step would theoretically involve a condensation reaction with hydrazine to form the desired 1,2-bis(dibutoxyphosphoryl)hydrazine. This step would require activation of the phosphonic acid, for example, by conversion to a more reactive species, or the use of a coupling agent to facilitate the formation of the P-N bond.

Advanced Synthetic Techniques

While the classical methods described above are the most probable routes for the synthesis of 1,2-bis(dibutoxyphosphoryl)hydrazine, advanced synthetic techniques could potentially offer improvements in terms of yield, purity, and reaction conditions. For instance, the use of phase-transfer catalysis could be explored for the direct phosphorylation reaction, potentially allowing for the use of a biphasic solvent system and milder reaction conditions.

Furthermore, enzymatic or biocatalytic methods are emerging as powerful tools in organic synthesis. While not yet reported for this specific compound, the development of enzymes capable of catalyzing P-N bond formation could offer a highly selective and environmentally friendly alternative to traditional chemical methods in the future.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. This method utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.govresearchgate.net In the context of synthesizing complex hydrazine derivatives, microwave irradiation can be particularly advantageous. For instance, the synthesis of various heterocyclic compounds and bis-substituted structures has been shown to be more efficient under microwave conditions. researchgate.netarkat-usa.org

The application of microwave heating for the synthesis of bis(phosphinoylmethyl)amines has been successfully demonstrated, showcasing a catalyst-free method that benefits from the efficiency of microwave energy. beilstein-journals.org This approach can be extrapolated to the synthesis of bis(phosphoryl)hydrazine analogues. The key benefits observed in related syntheses include shorter reaction times and often cleaner reaction profiles, which simplifies purification. mdpi.com

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield ImprovementReference
Bis-1H-1,2,3-triazole Synthesis12-24 hours10-30 minutesSignificant mdpi.com
Dihydropyrazinone SynthesisSeveral hours5-15 minutesGood to Excellent researchgate.net
1,4-Dihydropyridine Synthesis2 hours (reflux)10-20 minutesGood to Excellent

This table presents comparative data from syntheses of related bis-heterocyclic compounds, illustrating the typical advantages of microwave-assisted methods.

Green Chemistry Approaches in Bis(phosphoryl)hydrazine Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov In the synthesis of bis-hydrazine derivatives, these approaches can include the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, reducing waste. mdpi.comsciforum.netresearchgate.net

One notable green approach is the use of a nickel-based heterogeneous catalyst for the synthesis of ketazines (bis-hydrazine derivatives) from ketones and hydrazine hydrate. mdpi.comsciforum.net This method is economically and environmentally friendly due to low catalyst loadings and short reaction times at room temperature. mdpi.comsciforum.net Other green strategies involve solvent-free reactions, such as mechanosynthesis or solid-state melt reactions, which have been effectively used for preparing hydrazones and related compounds. rsc.orgnih.gov These methods reduce the reliance on volatile organic solvents, which are often toxic and environmentally harmful. nih.gov Furthermore, the "peroxide process" for hydrazine synthesis is considered a greener alternative to older methods as it uses hydrogen peroxide as a relatively clean oxidant and does not produce large quantities of salt byproducts. youtube.com

Synthesis of Related Bis-Substituted Hydrazine and Hydrazone Derivatives

The reactivity of the hydrazine moiety allows for a wide range of derivatizations, leading to the formation of diverse and structurally complex molecules.

Preparation of Hydrazones from Carbonyl Compounds and Hydrazines

Hydrazones are a class of organic compounds formed by the condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.govfiveable.me

The synthesis is typically carried out by heating the reactants in a suitable organic solvent, such as ethanol (B145695) or methanol. nih.govnih.gov In many cases, a catalytic amount of acid is added to facilitate the reaction. tandfonline.com A wide variety of aldehydes and ketones can be used, leading to a diverse library of hydrazone derivatives. rsc.orgresearchgate.net

Hydrazine PrecursorCarbonyl CompoundProduct TypeTypical ConditionsReference
Nicotinic acid hydrazideVarious ketonesHydrazide-hydrazoneReflux in ethanol nih.gov
Isonicotinic hydrazideAlkoxy benzaldehydesIsonicotinic hydrazoneReflux in ethanol with acetic acid nih.gov
Hydrazine hydrateAcetophenone derivativesKetazine (Bis-hydrazone)Ethanol, Ni-based catalyst, room temp. mdpi.com
2,4-DinitrophenylhydrazineChalcone derivativeHydrazoneReflux in ethanol with HCl tandfonline.com

This table provides examples of various hydrazone syntheses from different hydrazine and carbonyl precursors.

Derivatization via Nucleophilic Addition Reactions

The reaction of hydrazine with aldehydes and ketones is a classic example of nucleophilic addition. libretexts.org A prominent reaction that proceeds through this mechanism is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group (an alkane). fiveable.mepressbooks.publibretexts.org

The process occurs in two main stages:

Hydrazone Formation : Hydrazine acts as a nucleophile and adds to the carbonyl compound to form a hydrazone intermediate. fiveable.melibretexts.orgpressbooks.pub

Elimination : In the presence of a strong base (like KOH) and high temperatures, the hydrazone undergoes a series of proton transfers and rearrangements, ultimately leading to the elimination of nitrogen gas (N₂) and the formation of a carbanion. fiveable.mepressbooks.pub This carbanion is then protonated by the solvent to yield the final alkane product. pressbooks.pub

The Wolff-Kishner reaction is highly effective for both aldehydes and ketones and is valued for its generality. pressbooks.pub Other nucleophilic addition reactions involving hydrazine derivatives include the addition of C(sp³)–H bonds to diazo compounds, providing an efficient route to functionalized hydrazine derivatives under specific catalytic conditions. rsc.org

Formation of Hydrazides and Hydrazone-Based Structures

Hydrazide-hydrazones are versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds. nih.govnih.gov These structures contain both an amide-like hydrazide group and an imine-like hydrazone group, offering multiple reactive sites for cyclization reactions. nih.gov

The synthesis of hydrazide-hydrazones is generally achieved through the condensation of a carboxylic acid hydrazide with an aldehyde or ketone. nih.govacs.org Once formed, these derivatives can undergo a series of heterocyclization reactions to produce a wide array of important heterocyclic scaffolds. nih.gov For example, hydrazide-hydrazones have been utilized as key intermediates in the synthesis of:

Coumarins nih.govnih.gov

Pyridine derivatives nih.gov

Thiazole and Thiophene derivatives nih.gov

1,3,4-Oxadiazolines nih.gov

Azetidin-2-ones nih.gov

These transformations highlight the synthetic utility of hydrazide-hydrazones as precursors to complex molecules with potential applications in medicinal and materials chemistry. rsc.orgnih.gov

Chemical Reactivity and Transformation of 1,2 Bis Dibutoxyphosphoryl Hydrazine

Hydrolysis Reactions of Phosphoryl Groups

The phosphoryl groups in 1,2-Bis(dibutoxyphosphoryl)hydrazine are susceptible to hydrolysis, a reaction that involves the cleavage of the phosphorus-nitrogen (P-N) bond by water. This process is a key aspect of the compound's chemical stability and degradation pathways.

The hydrolysis of organophosphorus compounds, including phosphorylated hydrazines, typically proceeds through a nucleophilic substitution reaction at the phosphorus center. acs.org The mechanism is influenced by the reaction conditions, particularly the pH.

Under neutral or alkaline conditions, a water molecule or a hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic phosphorus atom. This attack leads to the formation of a transient pentacoordinate intermediate or a single transition state. acs.orgresearchgate.net The subsequent departure of the hydrazine (B178648) moiety as the leaving group results in the cleavage of the P-N bond. This process ultimately yields dibutyl phosphate (B84403) and hydrazine as the final products.

The general mechanism can be described as follows:

Nucleophilic Attack: The oxygen atom of a water molecule or hydroxide ion attacks the phosphorus atom of a dibutoxyphosphoryl group.

Intermediate/Transition State Formation: A trigonal bipyramidal intermediate or transition state is formed. acs.org

Leaving Group Departure: The P-N bond breaks, and the hydrazine fragment is expelled.

Product Formation: The final products are dibutyl phosphate and hydrazine.

The reaction can occur at one or both of the phosphoryl groups, leading to mono- or di-hydrolyzed products.

The stability of 1,2-Bis(dibutoxyphosphoryl)hydrazine towards hydrolysis is not absolute and is influenced by several environmental and structural factors. Understanding these factors is crucial for determining the compound's persistence and reactivity profile.

FactorInfluence on Hydrolytic StabilityDescription
pH HighHydrolysis is generally catalyzed by both acid and base. The rate is typically slowest at neutral pH and increases under acidic or alkaline conditions. In alkaline conditions, the potent nucleophile OH⁻ accelerates the initial attack on the phosphorus atom. nih.gov
Temperature HighAn increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed.
Solvent MediumThe polarity of the solvent can influence the stabilization of the transition state and the solubility of the reactants, thereby affecting the reaction rate.
Steric Hindrance MediumThe bulky butoxy groups attached to the phosphorus atom can provide some steric hindrance, partially shielding the phosphorus center from nucleophilic attack and thus slightly increasing hydrolytic stability compared to less hindered analogues.
Electronic Effects HighThe electronegativity of the atoms attached to the phosphorus center affects its electrophilicity. The presence of two oxygen atoms and one nitrogen atom makes the phosphorus atom susceptible to nucleophilic attack. The inherent negative charge on phosphate groups can repel nucleophiles, contributing to their relative stability in aqueous environments. ucsd.edunih.gov

Condensation Reactions and Hydrazone Formation

The hydrazine moiety within 1,2-Bis(dibutoxyphosphoryl)hydrazine is a key functional group that enables condensation reactions, particularly with carbonyl compounds. This reactivity allows for the synthesis of more complex molecules known as hydrazones.

1,2-Bis(dibutoxyphosphoryl)hydrazine reacts with aldehydes and ketones to form the corresponding phosphorylated hydrazones. wikipedia.orgrsc.org This reaction involves the nucleophilic nitrogen atoms of the hydrazine core attacking the electrophilic carbon atom of the carbonyl group. chemtube3d.com

Generally, aldehydes are more reactive in this condensation reaction than ketones. This difference in reactivity is attributed to two main factors:

Steric Hindrance: Aldehydes have at least one hydrogen atom attached to the carbonyl carbon, making it more accessible to the nucleophile. Ketones have two alkyl or aryl groups, which create more steric bulk around the carbonyl carbon.

Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less reactive towards nucleophiles compared to the carbonyl carbon in an aldehyde. nih.gov

The reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. researchgate.net

The formation of a hydrazone from 1,2-Bis(dibutoxyphosphoryl)hydrazine and a carbonyl compound follows a well-established two-stage mechanism: nucleophilic addition followed by dehydration. nih.gov

Nucleophilic Addition: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or a hemiaminal-like structure. nih.gov This step is generally reversible.

Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water. This step is typically the rate-determining step and is often catalyzed by acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O). nih.gov The elimination of water results in the formation of a carbon-nitrogen double bond (C=N), yielding the final hydrazone product.

The phosphorylated hydrazones derived from the condensation of 1,2-Bis(dibutoxyphosphoryl)hydrazine are versatile intermediates in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of both the C=N imine functionality and the phosphoryl groups.

Synthesis of Heterocycles: These hydrazones can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines. researchgate.net

C-C Bond Formation: The hydrazone moiety can be used in reactions like the Shapiro reaction or the Bamford-Stevens reaction to form vinyl compounds. wikipedia.org

Directing Groups: The phosphoryl group can act as a directing group, influencing the regioselectivity of subsequent chemical transformations on the molecule. researchgate.net

Precursors to Other Functional Groups: Hydrazones are intermediates in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) (CH₂) group. wikipedia.org The phosphorylated variants offer a route to phosphorylated alkanes.

The ability to readily form these stable, functionalized intermediates makes 1,2-Bis(dibutoxyphosphoryl)hydrazine a useful building block for constructing more complex organophosphorus compounds. researchgate.net

Phosphoryl Transfer Reactions

Phosphoryl transfer is a fundamental reaction class in chemistry and biology. While direct studies on 1,2-bis(dibutoxyphosphoryl)hydrazine as a phosphorylating agent are not extensively documented in publicly available literature, its potential to engage in such reactions can be inferred from its structure and the known reactivity of related compounds.

Theoretically, 1,2-bis(dibutoxyphosphoryl)hydrazine could act as a phosphorylating agent, transferring a dibutoxyphosphoryl group to a suitable nucleophile. This reactivity would involve the cleavage of a P-N bond. The feasibility of this process would depend on several factors, including the strength of the P-N bond, the nature of the attacking nucleophile, and the reaction conditions. The presence of two phosphoryl groups might allow for sequential transfer reactions under specific circumstances.

In a related context, the synthesis of multisubstituted phosphorylhydrazides has been achieved through a copper-catalyzed aerobic oxidative cross-dehydrogenative coupling reaction between N,N-disubstituted hydrazines and hydrogen phosphoryl compounds. nih.gov This demonstrates a viable pathway for the formation of P-N bonds in hydrazine derivatives, and by the principle of microscopic reversibility, suggests that P-N bond cleavage for phosphoryl transfer is a plausible, albeit potentially challenging, transformation.

The substrate specificity of a phosphorylating agent is a critical aspect of its utility. Should 1,2-bis(dibutoxyphosphoryl)hydrazine prove to be an effective phosphorylating agent, its selectivity towards different types of nucleophiles would need to be thoroughly investigated. Key substrate classes for such studies would include alcohols, amines, and thiols, which are common targets for phosphorylation.

The steric hindrance posed by the two bulky dibutoxyphosphoryl groups would likely play a significant role in determining substrate specificity. It can be anticipated that less sterically hindered primary alcohols and amines would be more reactive than their secondary or tertiary counterparts. Furthermore, the electronic properties of the substrate, such as the nucleophilicity of the attacking atom, would also influence the reaction rate and efficiency.

A hypothetical study on the substrate specificity of 1,2-bis(dibutoxyphosphoryl)hydrazine might yield data similar to that presented in the interactive table below, illustrating the expected trend of decreasing reactivity with increasing steric bulk of the alcohol substrate.

Hypothetical Substrate Specificity in Phosphorylation Reactions

SubstrateSubstrate TypeRelative Reactivity (%)Product
MethanolPrimary Alcohol100Methyl dibutyl phosphate
Ethanol (B145695)Primary Alcohol95Ethyl dibutyl phosphate
IsopropanolSecondary Alcohol40Isopropyl dibutyl phosphate
tert-ButanolTertiary Alcohol<5tert-Butyl dibutyl phosphate (trace)
AnilinePrimary Amine85N-Phenyl dibutylphosphoramide
BenzylaminePrimary Amine90N-Benzyl dibutylphosphoramide

Nucleophilic Properties of Hydrazine Nitrogen Centers

The nitrogen atoms of the hydrazine moiety in 1,2-bis(dibutoxyphosphoryl)hydrazine possess lone pairs of electrons, rendering them potentially nucleophilic. However, the attachment of two strongly electron-withdrawing dibutoxyphosphoryl groups is expected to significantly diminish this nucleophilicity compared to unsubstituted hydrazine.

The reactivity of the hydrazine nitrogens in 1,2-bis(dibutoxyphosphoryl)hydrazine towards various electrophiles would provide valuable insight into its nucleophilic character. Common electrophiles for such studies include alkyl halides, acyl chlorides, and aldehydes/ketones.

It is anticipated that reactions with strong electrophiles would be necessary to induce a reaction at the nitrogen centers. For instance, alkylation with a reactive alkyl halide like methyl iodide might proceed, albeit at a slower rate than with unsubstituted hydrazine. Similarly, acylation with a highly reactive acyl chloride, such as acetyl chloride, could potentially occur.

The interactive data table below presents a hypothetical comparison of the reactivity of 1,2-bis(dibutoxyphosphoryl)hydrazine with different classes of electrophiles, reflecting the expected decrease in nucleophilicity.

Hypothetical Reactivity with Electrophiles

ElectrophileElectrophile ClassReaction ConditionObserved Reactivity
Methyl iodideAlkyl HalideReflux in acetonitrileSlow formation of N-methylated product
Benzyl bromideAlkyl HalideElevated temperatureVery slow reaction
Acetyl chlorideAcyl HalideRoom temperature with baseModerate formation of N-acetylated product
Benzoyl chlorideAcyl HalideReflux with baseSlow acylation
BenzaldehydeAldehydeAcid catalysis, refluxNo reaction

The dibutoxyphosphoryl substituents are the primary determinants of the nucleophilicity of the hydrazine nitrogens in this molecule. The phosphorus atom, being electron-deficient, withdraws electron density from the nitrogen atoms through inductive effects, thereby reducing their ability to act as nucleophiles.

In terms of regioselectivity, since the two nitrogen atoms are chemically equivalent in the starting material, mono-substitution with an electrophile would yield a single product. However, the introduction of the first substituent would likely alter the nucleophilicity of the remaining nitrogen atom. If the introduced group is electron-donating, it might slightly enhance the nucleophilicity of the second nitrogen. Conversely, an electron-withdrawing substituent would further decrease it, making disubstitution more challenging.

For instance, in the reaction with an electrophile (E+), the following steps could be envisioned:

Mono-substitution: (BuO)₂P(O)NH-NHP(O)(OBu)₂ + E⁺ → [(BuO)₂P(O)N(E)H-NHP(O)(OBu)₂]⁺

Deprotonation: [(BuO)₂P(O)N(E)H-NHP(O)(OBu)₂]⁺ → (BuO)₂P(O)N(E)-NHP(O)(OBu)₂ + H⁺

The reactivity of the resulting mono-substituted product towards a second electrophile would then be influenced by the electronic nature of 'E'.

Exploration of Other Reactive Sites and Transformations

Beyond the phosphoryl transfer and nucleophilic reactions at the nitrogen centers, other potential reactive sites exist within the 1,2-bis(dibutoxyphosphoryl)hydrazine molecule. The carbonyl-like oxygen atoms of the phosphoryl groups possess lone pairs and could potentially act as Lewis basic sites, coordinating to metal ions or other Lewis acids.

The butoxy groups, while generally unreactive, could undergo cleavage under harsh acidic or basic conditions. The N-N bond of the hydrazine core is also a potential site for reactivity, particularly in redox reactions. For example, strong oxidizing agents might lead to cleavage of the N-N bond, while certain reducing agents could also effect transformations at this site. However, the presence of the bulky and electron-withdrawing phosphoryl groups would likely stabilize the N-N bond against cleavage.

Further research into the coordination chemistry and redox behavior of 1,2-bis(dibutoxyphosphoryl)hydrazine could uncover novel transformations and applications for this compound.

Structural Elucidation and Advanced Characterization of 1,2 Bis Dibutoxyphosphoryl Hydrazine

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, a comprehensive analysis would involve ¹H, ¹³C, and ³¹P NMR.

¹H NMR spectroscopy would provide crucial information about the number and types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the protons of the butyl chains and the N-H protons of the hydrazine (B178648) moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton. For the dibutoxyphosphoryl group, one would anticipate characteristic signals for the -OCH₂-, -CH₂CH₂-, -CH₂CH ₂-, and -CH₃ protons, with their integrations corresponding to the number of protons in each group. The N-H protons would likely appear as a broader signal, the chemical shift of which could be influenced by solvent and concentration.

¹³C NMR spectroscopy would be used to identify all unique carbon environments within the molecule. The spectrum would display signals corresponding to the four distinct carbon atoms of the butyl groups (-OCH₂, -CH₂, -CH₂, and -CH₃). The chemical shifts of these carbons would be indicative of their bonding environment, particularly the carbon directly attached to the oxygen of the phosphoryl group. This technique would confirm the presence and structure of the alkoxy side chains.

Given the presence of phosphorus, ³¹P NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the chemical environment of the phosphorus atom. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, a single signal would be expected in the ³¹P NMR spectrum, confirming the symmetrical nature of the molecule with two equivalent phosphorus atoms. The chemical shift of this signal would be characteristic of a pentavalent phosphorus atom in a phosphate-like environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, key vibrational modes would include:

P=O stretching: A strong absorption band in the IR spectrum, typically in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C stretching: These vibrations would appear in the fingerprint region of the spectrum, typically around 1000-1050 cm⁻¹.

N-H stretching: The N-H bonds of the hydrazine linker would give rise to absorption bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands could provide information about hydrogen bonding.

C-H stretching: Vibrations of the C-H bonds in the butyl groups would be observed in the 2850-3000 cm⁻¹ region.

N-N stretching: The vibration of the central nitrogen-nitrogen bond would also be present, though it may be weak and harder to assign definitively from the IR spectrum alone. Raman spectroscopy could be more informative for this symmetric vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. Analysis of the fragmentation pattern could reveal the loss of butyl groups, butoxy groups, or cleavage of the N-N or P-N bonds, further confirming the proposed structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

In the absence of specific experimental data, any further discussion on the spectroscopic characteristics of 1,2-Bis(dibutoxyphosphoryl)hydrazine would be purely speculative. The scientific community awaits the publication of detailed research for a definitive structural elucidation of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, thermally labile, and high molecular weight compounds like organophosphorus hydrazine derivatives. This method typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion, which is fundamental for determining the molecular weight.

In the analysis of phosphorylated hydrazines, ESI-MS is expected to generate protonated molecules, [M+H]⁺, in the positive ion mode. For instance, the related compound 1,1-Bis(diphenylphosphoryl)hydrazine shows a clear base peak corresponding to its [M+H]⁺ ion when analyzed by ESI-MS. researchgate.net For 1,2-Bis(dibutoxyphosphoryl)hydrazine, the expected mass for the protonated molecule would provide unambiguous confirmation of its elemental composition.

Tandem mass spectrometry (ESI-MS/MS) experiments provide further structural detail through controlled fragmentation of the precursor ion. The fragmentation of organophosphorus compounds often involves the cleavage of the phosphate (B84403) ester bonds. mdpi.com For diacylhydrazine derivatives, fragmentation pathways can involve intramolecular rearrangement. scienceopen.com In the case of 1,2-Bis(dibutoxyphosphoryl)hydrazine, characteristic fragmentation would likely involve the loss of butoxy groups or cleavage of the P-N or N-N bonds, providing valuable data for confirming the compound's connectivity. Cationic derivatization can also be employed to enhance signal intensity and achieve lower limits of identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives

Direct analysis of polar and non-volatile compounds such as phosphorylated hydrazines by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to their low volatility and potential for thermal degradation in the GC inlet. researchgate.net Consequently, derivatization is a common and necessary strategy to enhance their suitability for GC-MS analysis. nih.govnih.gov This process converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties.

Common derivatization techniques for compounds containing acidic protons or polar functional groups include alkylation and silylation. mdpi.com For a compound like 1,2-Bis(dibutoxyphosphoryl)hydrazine, reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) would replace the active hydrogens on the hydrazine nitrogens with trimethylsilyl (B98337) (TMS) groups.

The resulting derivative would exhibit significantly improved chromatographic properties, such as better peak shape and reduced retention time. Upon elution from the GC column, the derivative enters the mass spectrometer, where electron ionization (EI) typically leads to extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful and highly sensitive technique for the direct analysis of polar organophosphorus compounds and hydrazine derivatives without the need for derivatization. nih.gov The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), after which the analyte is ionized, commonly by ESI.

Tandem MS (MS/MS) enhances specificity and provides definitive structural information. In this mode, the molecular ion (or a prominent adduct ion) of the target compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in the second mass analyzer. This process generates specific mass transitions (precursor ion → product ion) that are unique to the analyte.

For hydrazine derivatives, derivatization with aldehydes can be used to form stable hydrazones, which often exhibit excellent chromatographic and ionization characteristics. nih.gov An HPLC-MS/MS method developed for hydrazine and acetylhydrazine after derivatization with p-tolualdehyde demonstrated high sensitivity and specificity, monitoring distinct mass transitions for each derivative. nih.gov

Table 1: Example of Monitored Mass Transitions in LC-MS/MS for Derivatized Hydrazine Compounds
CompoundDerivatizing AgentPrecursor Ion (m/z)Product Ion (m/z)Reference
Hydrazinep-Tolualdehyde237.1119.9 nih.gov
Acetylhydrazinep-Tolualdehyde176.9117.8 nih.gov

Solid-State Structural Analysis

The analysis of the solid-state structure provides definitive information about the precise three-dimensional arrangement of atoms in the crystalline form, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of a molecule's structure at the atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles.

Table 2: Illustrative Crystallographic Data from the Single Crystal XRD Analysis of 1,1-Bis(diphenylphosphoryl)hydrazine
ParameterValue
Chemical FormulaC₂₄H₂₂N₂O₂P₂
Formula Weight432.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.6901 (5)
b (Å)10.1547 (5)
c (Å)12.6282 (7)
α (°)71.352 (4)
β (°)84.442 (4)
γ (°)81.817 (4)
Volume (ų)1043.56 (10)
Z (molecules/unit cell)2

Data sourced from the crystallographic study of 1,1-Bis(diphenylphosphoryl)hydrazine. researchgate.net

Hydrogen Bonding and Intermolecular Interactions in Crystal Structures

In the solid state, the packing of molecules is governed by a network of intermolecular interactions, with hydrogen bonding being particularly significant. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, the N-H groups of the hydrazine bridge are strong hydrogen bond donors, while the phosphoryl oxygen atoms (P=O) are effective hydrogen bond acceptors.

Table 3: Example of Hydrogen Bond Geometry from the Crystal Structure of 1,1-Bis(diphenylphosphoryl)hydrazine
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(2)-H(2A)···O(1)0.909 (17)2.089 (18)2.9737 (15)164.0 (14)

Data illustrates a typical N-H···O hydrogen bond stabilizing the crystal structure. researchgate.net

Conformational Analysis in Solid State

The conformation of a molecule in the solid state describes the spatial arrangement of its atoms, particularly the rotation around single bonds. For hydrazine derivatives, a key feature is the conformation around the N-N single bond, which can adopt gauche, anti (trans), or eclipsed arrangements. researchgate.net Ab initio calculations and experimental studies have shown that the ground-state geometry of hydrazine itself is gauche, with a dihedral angle of approximately 95°. doi.org

In substituted hydrazines like 1,2-Bis(dibutoxyphosphoryl)hydrazine, the preferred conformation is determined by a balance of steric hindrance between the substituents and electronic effects. The presence of two bulky dibutoxyphosphoryl groups on adjacent nitrogen atoms would likely lead to significant steric repulsion. Therefore, the molecule is expected to adopt a conformation in the solid state that minimizes these unfavorable interactions. An anti (trans) conformation would place the two large substituents on opposite sides of the N-N bond, which is often favored for sterically demanding groups. Alternatively, a gauche conformation, similar to that observed in 1,2-bis(diphenylphosphino)-1,2-diethylhydrazine, could also be adopted. amazonaws.com A definitive determination of the solid-state conformation would require single crystal XRD analysis.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which the intrinsic properties of 1,2-Bis(dibutoxyphosphoryl)hydrazine can be explored at the molecular level. These theoretical studies offer deep insights into the molecule's electronic structure, reactivity, and intermolecular interactions, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. For 1,2-Bis(dibutoxyphosphoryl)hydrazine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict a variety of electronic properties. researchgate.net These calculations provide a foundational understanding of the molecule's stability and chemical behavior.

The optimized structure from DFT calculations allows for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals, which are crucial for understanding the molecule's reactivity. The insights gained from DFT can help in predicting how 1,2-Bis(dibutoxyphosphoryl)hydrazine might interact with other chemical species.

Table 1: Representative Data from DFT Calculations for 1,2-Bis(dibutoxyphosphoryl)hydrazine This table presents hypothetical data to illustrate the typical output of DFT calculations for this molecule.

ParameterCalculated Value
Total Energy (Hartree)-1520.45
Dipole Moment (Debye)3.21
N-N Bond Length (Å)1.42
P=O Bond Length (Å)1.48

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov For 1,2-Bis(dibutoxyphosphoryl)hydrazine, the MEP map would highlight the electrophilic and nucleophilic centers.

Typically, red and yellow regions on an MEP map indicate negative electrostatic potential, corresponding to areas with a high electron density, such as around the oxygen atoms of the phosphoryl groups. These regions are susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas, likely around the hydrogen atoms, which are prone to nucleophilic attack. nih.gov The green areas represent regions of neutral potential. nih.gov This visual representation of charge distribution is invaluable for predicting the molecule's interaction with other polar molecules and its role in non-covalent interactions. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of computational studies, providing insights into a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 1,2-Bis(dibutoxyphosphoryl)hydrazine, a smaller HOMO-LUMO gap would imply higher reactivity. nih.govnih.gov This analysis helps in understanding the molecule's electronic transitions and its potential for charge transfer within the molecule. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data for 1,2-Bis(dibutoxyphosphoryl)hydrazine This table provides an example of the kind of data generated from a HOMO-LUMO analysis.

OrbitalEnergy (eV)
HOMO-6.78
LUMO-1.23
Energy Gap (ΔE)5.55

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Strength

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions. researchgate.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can provide quantitative information about the strength and nature of interactions within 1,2-Bis(dibutoxyphosphoryl)hydrazine.

This analysis can be particularly useful for understanding intramolecular hydrogen bonds and other weak interactions that influence the molecule's conformation. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs help to distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. nih.gov For 1,2-Bis(dibutoxyphosphoryl)hydrazine, this analysis can reveal the key intermolecular contacts that stabilize its crystal structure.

Table 3: Illustrative Hirshfeld Surface Analysis Data for 1,2-Bis(dibutoxyphosphoryl)hydrazine This table shows a hypothetical breakdown of intermolecular contacts.

Intermolecular ContactContribution (%)
H···H55.2
O···H/H···O32.8
C···H/H···C8.5
N···H/H···N3.5

Molecular Dynamics Simulations for Conformational Behavior (if applicable)

Molecular Dynamics (MD) simulations can be employed to study the conformational behavior and dynamics of 1,2-Bis(dibutoxyphosphoryl)hydrazine over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.gov

These simulations would be particularly valuable for understanding the dynamic behavior of the flexible butoxy chains and the rotation around the N-N bond. MD can help to identify the most stable conformations and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic setting.

Coordination Chemistry of Bis Phosphoryl Hydrazine Ligands

Ligand Properties and Binding Modes

The functionality of 1,2-Bis(dibutoxyphosphoryl)hydrazine as a ligand is primarily dictated by the presence of multiple donor sites: the two phosphoryl oxygen atoms and the two hydrazine (B178648) nitrogen atoms. The interplay of these donor atoms allows for a variety of coordination behaviors.

Phosphoryl Oxygen and Hydrazine Nitrogen Donor Capabilities

The phosphoryl group (P=O) is a well-known strong donor to a wide range of metal ions. The oxygen atom, with its lone pairs of electrons, acts as a hard Lewis base, showing a strong affinity for hard Lewis acids, including many transition metals and main group elements. The dibutoxy substituents on the phosphorus atom can influence the electron density on the phosphoryl oxygen, thereby modulating its donor strength.

The hydrazine moiety (-NH-NH-) provides two nitrogen donor atoms. These nitrogen atoms are softer Lewis bases compared to the phosphoryl oxygen and can coordinate to various metal centers. The coordination capability of the hydrazine nitrogens can be influenced by steric hindrance from the bulky dibutoxyphosphoryl groups.

Chelating and Bridging Architectures

The presence of multiple donor sites within the 1,2-Bis(dibutoxyphosphoryl)hydrazine molecule allows for the formation of both mononuclear and polynuclear metal complexes through different coordination modes.

Chelating Modes: The ligand can act as a chelating agent, binding to a single metal center through two or more donor atoms. Common chelation modes would involve coordination through the two phosphoryl oxygen atoms to form a stable seven-membered ring, or through one phosphoryl oxygen and one adjacent hydrazine nitrogen to form a five-membered ring.

Bridging Modes: 1,2-Bis(dibutoxyphosphoryl)hydrazine can also function as a bridging ligand, linking two or more metal centers. This can occur through the coordination of each phosphoryl group to a different metal ion, or by the hydrazine nitrogens bridging two metal centers. This bridging capability can lead to the formation of dimeric, oligomeric, or polymeric coordination architectures.

Potential Coordination Mode Donor Atoms Involved Resulting Structure
MonodentateOne Phosphoryl OxygenSimple Coordination
Bidentate ChelatingTwo Phosphoryl OxygensMononuclear Complex (7-membered ring)
Bidentate ChelatingOne Phosphoryl Oxygen and One Hydrazine NitrogenMononuclear Complex (5-membered ring)
Bidentate BridgingTwo Phosphoryl OxygensDinuclear or Polymeric Complex
Tetradentate BridgingTwo Phosphoryl Oxygens and Two Hydrazine NitrogensPolynuclear Complex

Synthesis of Metal Complexes Involving Bis(phosphoryl)hydrazine Ligands

The synthesis of metal complexes with 1,2-Bis(dibutoxyphosphoryl)hydrazine would likely follow established methods for the coordination of organophosphorus and hydrazine-based ligands. The choice of solvent and reaction conditions would be crucial to control the resulting coordination mode and complex stoichiometry.

Transition Metal Complexes

A wide variety of transition metal complexes with related bis(phosphanyl)hydrazine and bis(acyl)hydrazine ligands have been synthesized. By analogy, complexes of 1,2-Bis(dibutoxyphosphoryl)hydrazine with transition metals such as palladium, platinum, nickel, copper, and zinc could be prepared by reacting the ligand with a suitable metal salt or precursor in an appropriate solvent. For instance, the reaction with metal halides (e.g., PdCl₂, NiBr₂) or acetates would be a common starting point. The stoichiometry of the reactants would play a significant role in determining whether mononuclear or polynuclear complexes are formed.

Main Group Metal Complexes

The strong donor ability of the phosphoryl oxygen atoms suggests that 1,2-Bis(dibutoxyphosphoryl)hydrazine would also form stable complexes with main group metals. Elements from groups 1, 2, 12, 13, and 14 are known to coordinate with organophosphorus ligands. The synthesis of such complexes would typically involve the reaction of the ligand with a main group metal salt, such as an alkali metal halide, an alkaline earth metal nitrate, or an organometallic precursor of elements like aluminum or tin. The resulting complexes would likely feature coordination primarily through the hard phosphoryl oxygen donors.

Structural Characterization of Coordination Compounds

The definitive identification and detailed structural analysis of metal complexes of 1,2-Bis(dibutoxyphosphoryl)hydrazine would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy would be a particularly powerful tool to probe the coordination of the phosphoryl groups. A significant downfield shift in the ³¹P NMR signal upon coordination to a metal center is typically observed. ¹H and ¹³C NMR would provide information about the organic framework of the ligand and any changes upon complexation.

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is sensitive to coordination. A decrease in this frequency upon complexation is indicative of the coordination of the phosphoryl oxygen to the metal center.

Below is a table summarizing the expected structural data for a hypothetical transition metal complex based on known structures of related compounds.

Structural Parameter Expected Value/Observation
Metal-Oxygen (Phosphoryl) Bond Length2.0 - 2.2 Å
Metal-Nitrogen (Hydrazine) Bond Length2.1 - 2.3 Å
P=O Bond Length (upon coordination)Elongated compared to the free ligand
Coordination GeometryDependent on the metal ion and stoichiometry (e.g., square planar, tetrahedral, octahedral)

Article Generation Incomplete: Insufficient Scientific Data on "1,2-Bis(dibutoxyphosphoryl)hydrazine"

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically concerning the coordination chemistry of the compound "1,2-Bis(dibutoxyphosphoryl)hydrazine." The performed searches for this specific ligand, as well as for the broader class of 1,2-bis(dialkoxyphosphoryl)hydrazine ligands, did not yield the necessary experimental or theoretical data required to construct a thorough and scientifically accurate article based on the provided outline.

The requested sections on spectroscopic analysis, X-ray crystallography, electronic and magnetic properties, and theoretical bonding investigations necessitate access to published studies containing specific measurements, structural data, and computational results. Unfortunately, no such studies pertaining to the metal complexes of 1,2-Bis(dibutoxyphosphoryl)hydrazine could be located.

Therefore, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and detail. The creation of content for the specified outline would require fabrication of data, which is contrary to the principles of scientific integrity. Further research and publication on the coordination chemistry of this compound would be necessary before a comprehensive article can be written.

Catalytic Applications and Roles of 1,2 Bis Dibutoxyphosphoryl Hydrazine

Applications in Homogeneous Catalysis

As a Ligand in Metal-Catalyzed Reactions

There is currently no available data on the use of 1,2-Bis(dibutoxyphosphoryl)hydrazine as a ligand in any metal-catalyzed reactions.

Influence of Ligand Structure on Catalytic Performance

Without any instances of its use in catalysis, the influence of the dibutoxyphosphoryl groups and the hydrazine (B178648) bridge on catalytic activity, selectivity, or stability has not been studied.

Applications in Heterogeneous Catalysis (if derived)

No information exists on the derivatization of 1,2-Bis(dibutoxyphosphoryl)hydrazine for use in heterogeneous catalysis.

Mechanistic Studies of Catalytic Processes Involving the Compound

There are no mechanistic studies available for any catalytic process involving 1,2-Bis(dibutoxyphosphoryl)hydrazine.

Performance Evaluation in Specific Catalytic Transformations

The performance of 1,2-Bis(dibutoxyphosphoryl)hydrazine in any specific catalytic transformation has not been reported.

Further research and investigation are required to determine if 1,2-Bis(dibutoxyphosphoryl)hydrazine possesses any catalytic activity and to elucidate its potential roles in chemical synthesis.

Advanced Chemical Applications and Functional Materials

Building Block in Synthetic Organic Chemistry

Synthesis of Complex Organophosphorus Compounds

There is no specific information available in scientific literature detailing the use of 1,2-Bis(dibutoxyphosphoryl)hydrazine as a precursor or intermediate in the synthesis of more complex organophosphorus compounds.

Preparation of Nitrogen-Containing Heterocycles

No published methods or research articles describe the application of 1,2-Bis(dibutoxyphosphoryl)hydrazine in the synthesis of nitrogen-containing heterocyclic structures.

Derivatization Agents in Analytical Chemistry

Precolumn Derivatization for Chromatographic Analysis

Information regarding the use of 1,2-Bis(dibutoxyphosphoryl)hydrazine as a precolumn derivatization agent for any form of chromatographic analysis is not available.

Enhancement of Detection Sensitivity and Selectivity

There are no studies or data that demonstrate or quantify the ability of 1,2-Bis(dibutoxyphosphoryl)hydrazine to enhance detection sensitivity or selectivity in analytical methods.

Applications in Metabolomics and Environmental Analysis (Methodologies)

Methodologies employing 1,2-Bis(dibutoxyphosphoryl)hydrazine for applications in the fields of metabolomics or environmental analysis have not been reported.

Precursors for Nanomaterial Synthesis (Chemical Routes)

There is no available research to indicate that 1,2-Bis(dibutoxyphosphoryl)hydrazine is used as a precursor for the synthesis of nanomaterials.

Thermal Decomposition Pathways to Metal Nanoparticles or Oxides

No studies documenting the thermal decomposition of 1,2-Bis(dibutoxyphosphoryl)hydrazine to form metal nanoparticles or oxides have been found.

Control over Nanostructure Morphology and Size

Information regarding the use of 1,2-Bis(dibutoxyphosphoryl)hydrazine to control the morphology and size of nanostructures is not present in the available scientific literature.

Role in Chemical Propellant Systems (Mechanistic Studies)

There is no evidence in published literature to suggest that 1,2-Bis(dibutoxyphosphoryl)hydrazine plays a role in chemical propellant systems.

Catalytic Decomposition of Hydrazine (B178648) Analogues

No mechanistic studies concerning the catalytic decomposition of hydrazine analogues involving 1,2-Bis(dibutoxyphosphoryl)hydrazine are available.

Kinetic and Thermochemical Studies of Decomposition

Kinetic and thermochemical data for the decomposition of 1,2-Bis(dibutoxyphosphoryl)hydrazine have not been reported in the scientific literature.

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